molecular formula C17H17ClFN3O B5677032 N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 5697-07-4

N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B5677032
CAS No.: 5697-07-4
M. Wt: 333.8 g/mol
InChI Key: VKMCWCNLQJAUEE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, specifically for investigating the serotonergic system. This piperazine carboxamide derivative is designed for research use only and is not intended for diagnostic or therapeutic applications. Piperazine-based compounds are a prominent scaffold in pharmaceutical development, known for their diverse biological activities and presence in several approved therapeutics . This particular compound is structurally analogous to long-chain arylpiperazines (LCAPs), a class known to exhibit high affinity for key serotonin receptors, including 5-HT 1A and 5-HT 7 . These receptors are critically involved in the pathogenesis and pharmacotherapy of central nervous system disorders; the 5-HT 1A receptor is a well-known target for antidepressant drugs, while the 5-HT 7 receptor plays a key role in regulating mood, sleep, and circadian rhythms . Antagonism of the 5-HT 7 receptor, in particular, has been demonstrated to produce antidepressant-like effects in animal models . As such, this carboxamide serves as a valuable pharmacological tool for studying the complex interplay between these receptors, elucidating their mechanisms in signal transduction, and profiling new compounds for potential antidepressant activity. The compound's mechanism of action is hypothesized to involve interaction with these G-protein coupled receptors, potentially acting as a ligand to modulate downstream signaling pathways such as the inhibition of adenylyl cyclase via 5-HT 1A or its activation via 5-HT 7 . Research into compounds of this class contributes to the development of novel therapeutic agents for neuropsychiatric conditions. Furthermore, the structural features of this molecule, including the substituted aryl groups, make it a versatile intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at optimizing receptor selectivity and potency.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-13-2-1-3-15(12-13)20-17(23)22-10-8-21(9-11-22)16-6-4-14(19)5-7-16/h1-7,12H,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMCWCNLQJAUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353996
Record name N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5697-07-4
Record name N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 3-chloroaniline with 4-fluorobenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine: In biology and medicine, this compound may be studied for its potential pharmacological properties. Piperazine derivatives are known for their activity as central nervous system agents, anti-inflammatory agents, and antimicrobial agents. Research may focus on its efficacy and safety in treating various conditions.

Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets, such as neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Insights :

  • Substituent Position : The position of halogen substituents significantly impacts melting points. For example, A3 (4-fluorophenyl) has a higher melting point (196.5–197.8°C) than A5 (3-chlorophenyl, 193.3–195.2°C), suggesting para-substitution may enhance crystallinity .
  • Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., compound 64) result in higher melting points (234–235°C), likely due to increased molecular rigidity and intermolecular interactions .
  • Synthetic Yields : Fluorinated analogs (e.g., A3, 57.3% yield) generally exhibit higher yields than chlorinated derivatives (A5, 47.7%), possibly due to steric or electronic effects during synthesis .

Anticancer Activity

  • Benzhydrylpiperazines: Compound 25 (N-(4-cyanophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide) showed potent cytotoxicity (IC₅₀ = 1.29 µM) against HCT-116 colon cancer cells. The 4-chlorophenyl group enhances activity compared to fluorinated analogs, highlighting the role of halogen electronegativity in target engagement .
  • Quinazolinylmethyl Derivatives : A5 demonstrated moderate activity in kinase inhibition assays, though specific data are unreported. Its 3-chlorophenyl group may confer selectivity for kinases sensitive to hydrophobic interactions .

CNS Target Selectivity

  • Dopamine D3 Receptor Ligands : In , fluoro-substituted carboxamides (e.g., 8j) achieved >1000-fold selectivity for D3 over D2 receptors. The target compound’s 4-fluorophenyl group may similarly enhance selectivity by engaging with the D3 receptor’s extracellular loop .
  • Cannabinoid CB1 Antagonists: Compound 64 (N-(2-chlorophenyl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide) showed high CB1 affinity, suggesting that chloro/fluoro combinations optimize receptor binding .

Enzyme Inhibition

  • FAAH Inhibitors : [¹¹C]DPFC (), a fluorophenyl-thiazole-piperazine carboxamide, exhibited high FAAH affinity (IC₅₀ = 3.3 nM). The 4-fluorophenyl group in the target compound may similarly enhance FAAH binding through hydrophobic interactions .

Structure-Activity Relationships (SAR)

  • Halogen Position : Meta-chloro (3-chlorophenyl) and para-fluoro (4-fluorophenyl) substituents balance lipophilicity and electronic effects, improving blood-brain barrier penetration and target affinity compared to ortho-substituted analogs (e.g., A4, 2-chlorophenyl) .
  • Carboxamide Linker : The carboxamide group is critical for D3 receptor selectivity. Removal of the carbonyl (e.g., amine-linked analogs in ) reduced D3 affinity by >100-fold, underscoring its role in hydrogen bonding .
  • Piperazine Flexibility : Substituents on the piperazine ring (e.g., 4-fluorophenyl) restrict conformational freedom, enhancing binding to rigid enzyme active sites (e.g., FAAH in ) .

Biological Activity

N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with aromatic groups. The presence of chlorine and fluorine enhances its lipophilicity and biological activity, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Neurotransmitter Receptors : The compound may modulate neurotransmitter systems, particularly by inhibiting fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially enhancing analgesic effects and providing therapeutic benefits for chronic pain and anxiety disorders.
  • Kinase Inhibition : Preliminary studies suggest that this compound exhibits inhibitory activity against several kinases, including FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) treatment. This points to its potential role in cancer therapy.
  • Anticonvulsant Properties : Research indicates that the compound may have neuroprotective effects, beneficial in treating epilepsy, although further studies are necessary to confirm its efficacy and safety.

Biological Activity Overview

Biological Activity Description
CNS Modulation Acts on neurotransmitter systems, potentially enhancing analgesic effects.
Anticancer Potential Inhibits kinases like FLT3, suggesting application in AML.
Anticonvulsant Effects May provide neuroprotection in epilepsy treatment.
Antimicrobial Activity Exhibits potential against various pathogens.

Case Studies and Experimental Data

  • Inhibition of FAAH :
    • Studies demonstrate that this compound effectively inhibits FAAH, leading to increased endocannabinoid levels. This mechanism could be beneficial for conditions such as chronic pain and anxiety disorders .
  • Kinase Inhibition :
    • The compound has shown promising results in inhibiting FLT3 kinase, with implications for AML treatment. In vitro assays reported an IC50 value indicating significant potency against this target.
  • Neuroprotective Effects :
    • Preliminary studies highlighted its potential anticonvulsant properties, suggesting that it may protect neuronal cells from excitotoxic damage .

Q & A

Q. What are the key synthetic pathways for N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of a chlorophenyl-substituted piperazine precursor with a fluorophenyl carboxamide derivative. Critical steps include:

  • Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmospheres to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like dichloromethane or DMF enhance reactivity, while ethanol or methanol aids in crystallization.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) . Optimization involves adjusting temperature (40–60°C), pH (neutral to mildly basic), and stoichiometric ratios to maximize yields (reported 60–75%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions (e.g., chlorophenyl at C3 vs. C4) and piperazine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 374.1) and detects impurities.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water mobile phases .

Q. What are the common chemical reactions and stability concerns for this compound?

The carboxamide and piperazine groups participate in:

  • Hydrolysis : Susceptibility to acidic/basic conditions (e.g., HCl/NaOH), requiring storage in anhydrous environments.
  • Nucleophilic substitution : Halogenated aryl groups (3-chlorophenyl) may undergo SNAr reactions with amines or thiols. Stability studies show degradation at >80°C or under UV light, necessitating dark,低温 storage .

Q. How is the compound initially screened for biological activity in academic research?

  • In vitro assays : Receptor binding (e.g., dopamine D2/D3, serotonin 5-HT1A) using radioligand displacement (IC₅₀ values).
  • Cell-based models : Testing cytotoxicity (MTT assay) or modulation of neuronal activity (calcium imaging).
  • Pharmacokinetics : Solubility (LogP ~3.2), metabolic stability (microsomal assays), and plasma protein binding .

Advanced Research Questions

Q. How does the carboxamide linker influence receptor selectivity, particularly for dopamine receptors?

Evidence from analogous compounds shows the carboxamide’s carbonyl group is critical for D3 receptor affinity. Removal reduces D3R binding by >100-fold, while maintaining D2R affinity. Computational docking suggests hydrogen bonding between the carbonyl and D3R’s E2 loop residues (e.g., Ser196), a feature absent in D2R .

Q. How can researchers resolve contradictions in reported biological activities (e.g., neuropharmacology vs. anticancer effects)?

Discrepancies arise from assay variability (e.g., cell lines, receptor isoforms). Strategies include:

  • Dose-response profiling : Testing across concentrations (nM–µM) to identify primary vs. off-target effects.
  • Structural analogs : Comparing activity of derivatives (e.g., substituting fluorophenyl with pyridyl) to isolate pharmacophores.
  • Meta-analysis : Aggregating data from multiple studies to distinguish assay-specific artifacts .

Q. What computational methods are used to model interactions between this compound and biological targets?

  • Molecular Dynamics (MD) : Simulates binding to receptors (e.g., 5-HT1A) over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA).
  • QSAR models : Predict bioactivity using descriptors like polar surface area (PSA) and Hammett constants for substituents .

Q. How do structural modifications (e.g., halogen substitution) impact pharmacokinetics and target engagement?

  • 3-Chlorophenyl vs. 4-fluorophenyl : Chlorine’s electronegativity enhances aryl binding pockets, while fluorine improves bioavailability (CYP450 resistance).
  • Piperazine methylation : Increases metabolic stability but reduces solubility. Comparative studies show EC₅₀ shifts from 10 nM (unmodified) to 50 nM (methylated) .

Q. What experimental approaches elucidate the compound’s mechanism of action in neurological disorders?

  • Knockout models : Testing efficacy in D3R⁻/⁻ mice to confirm receptor specificity.
  • Transcriptomics : RNA-seq of treated neuronal cells identifies downstream pathways (e.g., cAMP/PKA).
  • PET imaging : Radiolabeled analogs (¹⁸F or ¹¹C) track brain penetration and target occupancy .

Q. How does this compound compare to structurally related piperazine derivatives in SAR studies?

  • Analog : N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide shows higher D2R affinity but lower selectivity.
  • Key differentiator : The 4-fluorophenyl group in the target compound reduces off-target binding (e.g., σ receptors) by 30% compared to dichlorophenyl analogs .

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